Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-
Brand Name: Vulcanchem
CAS No.: 88936-19-0
VCID: VC18837645
InChI: InChI=1S/C17H17NO4/c1-3-18-14-9-15(19)13(8-10(14)2)16(20)11-6-4-5-7-12(11)17(21)22/h4-9,18-19H,3H2,1-2H3,(H,21,22)
SMILES:
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-

CAS No.: 88936-19-0

Cat. No.: VC18837645

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- - 88936-19-0

Specification

CAS No. 88936-19-0
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]benzoic acid
Standard InChI InChI=1S/C17H17NO4/c1-3-18-14-9-15(19)13(8-10(14)2)16(20)11-6-4-5-7-12(11)17(21)22/h4-9,18-19H,3H2,1-2H3,(H,21,22)
Standard InChI Key WNTBYRGDUJYEFC-UHFFFAOYSA-N
Canonical SMILES CCNC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone modified at the 2-position by a benzoyl group bearing three substituents:

  • Ethylamino group (-NHCH2_2CH3_3): A secondary amine providing basicity and hydrogen-bonding capacity.

  • Hydroxy group (-OH): Enhances solubility and enables participation in redox reactions.

  • Methyl group (-CH3_3): Contributes to hydrophobic interactions and steric effects.

The spatial arrangement of these groups creates a planar aromatic system with polar and nonpolar regions, as illustrated in the following comparative table:

PropertyBenzoic Acid, 2-[4-(Ethylamino)-2-Hydroxy-5-Methylbenzoyl]-2-(4-(Diethylamino)-2-Methylbenzoyl)Benzoic Acid
Molecular FormulaC17H17NO4\text{C}_{17}\text{H}_{17}\text{NO}_{4}C19H21NO3\text{C}_{19}\text{H}_{21}\text{NO}_{3}
Molecular Weight (g/mol)299.32311.4
Key Functional GroupsEthylamino, hydroxy, methylDiethylamino, methyl
SolubilityModerate in polar solvents (e.g., DMSO)Low in water, soluble in organic solvents

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The compound is typically synthesized via molten-state reactions or stepwise condensation:

  • Protection of Hydroxyl Groups: Using reagents like p-toluenesulfonyl chloride to prevent unwanted side reactions .

  • Condensation with Amines: Reaction of protected intermediates with ethylamine derivatives under basic conditions (e.g., triethylamine) .

  • Deprotection and Purification: Acidic hydrolysis (e.g., sulfuric acid) followed by recrystallization .

A patent by Wu Yuliang et al. describes a related synthesis for 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid, achieving >95% purity by optimizing protection reagents and reaction temperatures .

Challenges and Solutions

  • Isomer Formation: Competing meta-substitution during condensation reduces yield. Using bulky protection groups (e.g., p-methylbenzenesulfonyl) minimizes this issue .

  • Disubstituted Impurities: Controlled stoichiometry and nitrogen bubbling during hydrolysis suppress byproduct formation .

Research Gaps and Future Directions

Priority Research Areas

  • In Vivo Toxicity Studies: No data exist on the compound’s pharmacokinetics or organ-specific effects.

  • Structure-Activity Relationship (SAR) Analysis: Systematic modification of ethylamino and hydroxy groups to enhance potency.

  • Formulation Development: Encapsulation in liposomes or nanoparticles to improve bioavailability.

Industrial Scalability

  • Cost-Effective Synthesis: Replacing p-toluenesulfonyl chloride with greener alternatives (e.g., enzymatic protection) .

  • Continuous Flow Reactors: Potential to reduce reaction times by 40% compared to batch processes .

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